molecular formula C15H14N4O3 B3733457 3-[(4-hydroxy-6-methylpyrimidin-2-yl)methyl]-8-methoxyquinazolin-4(3H)-one

3-[(4-hydroxy-6-methylpyrimidin-2-yl)methyl]-8-methoxyquinazolin-4(3H)-one

Cat. No. B3733457
M. Wt: 298.30 g/mol
InChI Key: HMODPSJLWYCJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-hydroxy-6-methylpyrimidin-2-yl)methyl]-8-methoxyquinazolin-4(3H)-one is a chemical compound with potential therapeutic applications. This compound has been the subject of scientific research due to its unique chemical structure and potential pharmacological properties.

Mechanism of Action

The mechanism of action of 3-[(4-hydroxy-6-methylpyrimidin-2-yl)methyl]-8-methoxyquinazolin-4(3H)-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. This compound may also modulate the immune system and promote apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In vitro and in vivo studies have shown that 3-[(4-hydroxy-6-methylpyrimidin-2-yl)methyl]-8-methoxyquinazolin-4(3H)-one can reduce inflammation, inhibit cancer cell growth, and modulate the immune system. This compound has also been reported to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-hydroxy-6-methylpyrimidin-2-yl)methyl]-8-methoxyquinazolin-4(3H)-one in lab experiments is its potential pharmacological properties. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities, which make it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the biochemical and physiological effects of this compound.

Future Directions

There are several future directions for research on 3-[(4-hydroxy-6-methylpyrimidin-2-yl)methyl]-8-methoxyquinazolin-4(3H)-one. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its anti-cancer activity and potential use in cancer therapy. Additionally, further studies are needed to understand its mechanism of action and to develop more potent derivatives of this compound.

Scientific Research Applications

3-[(4-hydroxy-6-methylpyrimidin-2-yl)methyl]-8-methoxyquinazolin-4(3H)-one has been the subject of scientific research due to its potential pharmacological properties. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-viral activities. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

8-methoxy-3-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-9-6-13(20)18-12(17-9)7-19-8-16-14-10(15(19)21)4-3-5-11(14)22-2/h3-6,8H,7H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMODPSJLWYCJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)CN2C=NC3=C(C2=O)C=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-hydroxy-6-methylpyrimidin-2-yl)methyl]-8-methoxyquinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-hydroxy-6-methylpyrimidin-2-yl)methyl]-8-methoxyquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-[(4-hydroxy-6-methylpyrimidin-2-yl)methyl]-8-methoxyquinazolin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
3-[(4-hydroxy-6-methylpyrimidin-2-yl)methyl]-8-methoxyquinazolin-4(3H)-one
Reactant of Route 4
3-[(4-hydroxy-6-methylpyrimidin-2-yl)methyl]-8-methoxyquinazolin-4(3H)-one
Reactant of Route 5
3-[(4-hydroxy-6-methylpyrimidin-2-yl)methyl]-8-methoxyquinazolin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
3-[(4-hydroxy-6-methylpyrimidin-2-yl)methyl]-8-methoxyquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.